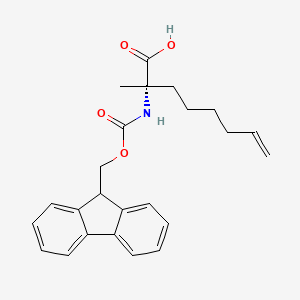

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid is an Fmoc-protected non-proteinogenic amino acid derivative. It features a chiral center at the α-carbon (S-configuration), a methyl substituent at the C2 position, and an unsaturated oct-7-enoic acid backbone. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block to introduce steric hindrance or hydrophobic characteristics into peptide chains . Its molecular formula is inferred to be C₂₄H₂₇NO₄ (molecular weight ~393.45 g/mol), based on structural analogs and synthetic derivatives . The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection for the amino group during peptide elongation, enabling selective deprotection under mild basic conditions.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h3,6-9,11-14,21H,1,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNDFQWCJFAEFY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148412 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-7-octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288617-74-3 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-7-octenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288617-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-7-octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related Fmoc-amino acids to highlight key distinctions in backbone length, substituents, and applications:

Physicochemical Properties

- Solubility: The target compound’s C2 methyl group enhances hydrophobicity compared to non-methylated analogs like (S)-2-((Fmoc)amino)oct-7-enoic acid, reducing aqueous solubility but improving compatibility with organic solvents (e.g., DMF, DCM) used in SPPS .

- Stability : All Fmoc-protected analogs are sensitive to light and moisture. Storage recommendations include sealing in dry conditions at 2–8°C .

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid?

Methodological Answer: The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) as a transient protecting group. Key steps include:

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and stability of intermediates .

- Temperature Control : Reactions are conducted between -10°C and 20°C to minimize side reactions and preserve stereochemistry .

- Reagents : Use of coupling agents (e.g., HATU or DCC) and bases (e.g., N-ethyl-N,N-diisopropylamine) to activate carboxylic acid intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating enantiomerically pure products .

Q. How should researchers ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage Conditions : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture and strong acids/bases .

- Handling Precautions : Use gloves, lab coats, and fume hoods to mitigate risks of skin/eye irritation (GHS Category 2/2A) .

- Stability Monitoring : Regular NMR or LC-MS analysis to detect decomposition products (e.g., free amines or fluorenyl byproducts) .

Q. What analytical techniques are recommended for confirming the compound’s purity and structure?

Methodological Answer:

Q. What are the safety protocols for accidental exposure during synthesis?

Methodological Answer:

Q. How can researchers optimize the yield of Fmoc-protected intermediates?

Methodological Answer:

- Coupling Efficiency : Use a 1.2:1 molar ratio of Fmoc-amino acid to resin-bound substrate to minimize unreacted starting material .

- Deprotection Control : Limit piperidine exposure to 20% v/v in DMF for ≤30 min to prevent over-cleavage .

- Side-Chain Protection : Employ tert-butyl or trityl groups for acid-sensitive functionalities .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported enantiomeric excess (ee) values?

Methodological Answer:

- Kinetic Analysis : Monitor reaction progress via in-situ IR or circular dichroism (CD) to identify rate-limiting steps affecting ee .

- Computational Modeling : Use DFT calculations to predict steric/electronic effects of the methyloct-7-enoic acid side chain on transition states .

- Cross-Validation : Compare ee values using chiral HPLC and Mosher’s ester derivatization to rule out analytical artifacts .

Q. What strategies mitigate byproduct formation during Fmoc deprotection?

Methodological Answer:

- Alternative Bases : Replace piperidine with morpholine or DBU to reduce β-elimination side reactions .

- Low-Temperature Deprotection : Conduct cleavage at 0°C to stabilize reactive intermediates .

- Byproduct Identification : Use LC-MS/MS to characterize impurities (e.g., diketopiperazines) and adjust reaction conditions .

Q. How do researchers address discrepancies in the compound’s reported solubility profiles?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, THF, and acetonitrile at varying temperatures (25–60°C) .

- Co-Solvent Systems : Explore water-miscible solvents (e.g., ethanol/PBS) for biological assays .

- Crystallography : Determine crystal packing via X-ray diffraction to correlate solubility with solid-state morphology .

Q. What methodologies are used to study the compound’s degradation under oxidative stress?

Methodological Answer:

- Forced Degradation : Expose to HO or UV light; monitor via HPLC for peroxide adducts or epoxidation of the oct-7-enoic acid moiety .

- Stability-Indicating Assays : Develop UPLC methods with charged aerosol detection (CAD) to quantify degradation products .

- Accelerated Aging : Use thermal gravimetric analysis (TGA) to predict shelf-life under elevated temperatures .

Q. How can researchers validate the compound’s biological activity while minimizing assay interference?

Methodological Answer:

- Counterion Exchange : Convert to sodium or TFA salts to improve aqueous compatibility .

- Blank Controls : Pre-incubate compound-free Fmoc derivatives to account for background fluorescence in cell-based assays .

- Orthogonal Assays : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm target binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.